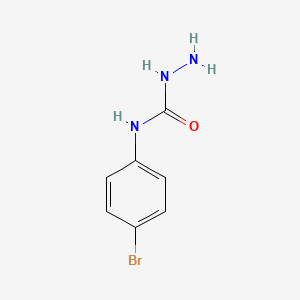
3-Amino-1-(4-bromophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O. It belongs to the class of ureas, which are widely used in various industries, including pharmaceuticals, agriculture, and material science . This compound is characterized by the presence of an amino group and a bromophenyl group attached to a urea moiety.
Mechanism of Action
Target of Action
3-Amino-1-(4-bromophenyl)urea, henceforth referred to by its full name, is a phenylurea compound that has been shown to have broad-spectrum pharmacological properties . The primary targets of this compound are tetrazole and isatin . Tetrazole is involved in the synthesis of DNA and RNA , while isatin is involved in the synthesis of protein and nucleic acid .
Mode of Action
The compound acts as a potent inhibitor of tetrazole and isatin . This inhibition results in an increase in the number of cells with chromosomal aberrations . It has also been shown to be effective against carbamazepine and phenobarbital, two drugs used for the treatment of epilepsy and seizures .
Biochemical Pathways
The compound’s interaction with its targets affects the synthesis of DNA, RNA, protein, and nucleic acid . By inhibiting tetrazole and isatin, it disrupts the normal biochemical pathways involved in these processes . The downstream effects of this disruption include an increase in the number of cells with chromosomal aberrations .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound can be detected in cerebrospinal fluid following intraperitoneal administration . This suggests that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the number of cells with chromosomal aberrations . This is a result of the compound’s inhibition of tetrazole and isatin, which disrupts the normal synthesis of DNA, RNA, protein, and nucleic acid . The compound has also been shown to have anticonvulsant effects when administered intraperitoneally or orally .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(4-bromophenyl)urea plays a significant role in biochemical reactions by interacting with several enzymes and proteins. It is known to inhibit tetrazole, which is involved in the synthesis of deoxyribonucleic acid and ribonucleic acid . This inhibition leads to an increase in the number of cells with chromosomal aberrations. Additionally, this compound inhibits isatin, which is involved in the synthesis of proteins and nucleic acids . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of tetrazole and isatin can lead to alterations in gene expression and protein synthesis, thereby impacting cellular metabolism and overall cell function . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of tetrazole and isatin involves binding to these enzymes, thereby preventing their normal function . This inhibition can lead to changes in gene expression and protein synthesis, which are critical for cellular function. Additionally, the compound’s ability to cause chromosomal aberrations suggests a potential mechanism involving the disruption of DNA synthesis and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause neurotoxicity when administered intraperitoneally, but not orally . This indicates that the route of administration and the compound’s stability play crucial roles in its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have anticonvulsant effects, while higher doses can lead to neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of nucleic acids and proteins. The compound’s inhibition of tetrazole and isatin affects the metabolic flux and levels of metabolites involved in these pathways . This can lead to alterations in cellular metabolism and overall cell function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to be detected in cerebrospinal fluid following intraperitoneal administration suggests that it can cross the blood-brain barrier and accumulate in the central nervous system . This distribution pattern is important for understanding the compound’s therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with enzymes and proteins within specific cellular compartments can influence its effects on cellular processes. For example, its inhibition of tetrazole and isatin within the nucleus can lead to changes in gene expression and chromosomal stability . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)urea can be achieved through several methods. One common method involves the reaction of 4-bromoaniline with potassium cyanate in the presence of hydrochloric acid to form the desired product . The reaction conditions typically include refluxing the mixture in a suitable solvent such as water or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can produce different amino derivatives.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)urea
- 3-Amino-1-(4-fluorophenyl)urea
- 3-Amino-1-(4-methylphenyl)urea
Comparison
Compared to its analogs, 3-Amino-1-(4-bromophenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug design and material science .
Properties
IUPAC Name |
1-amino-3-(4-bromophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZHEPROLFSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
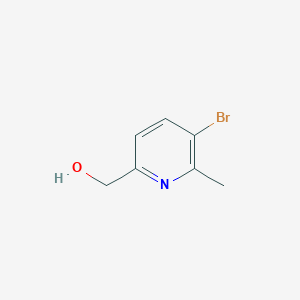
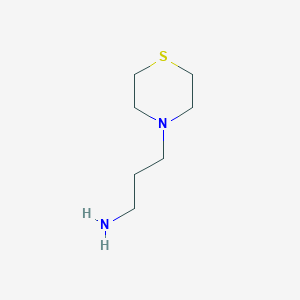



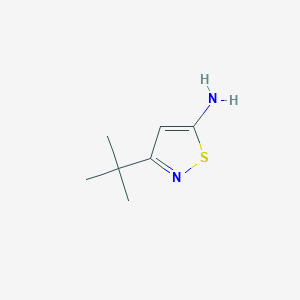




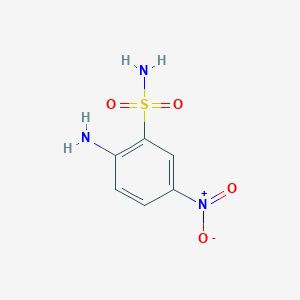


![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
